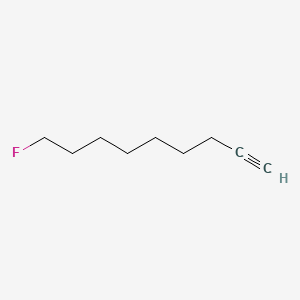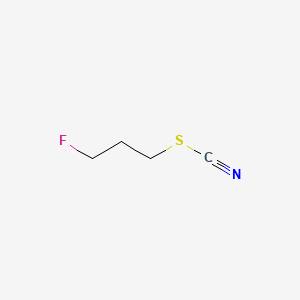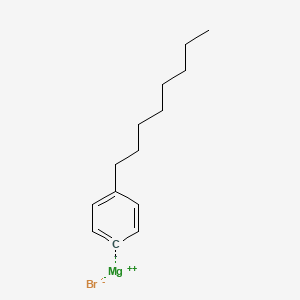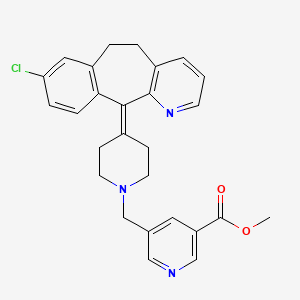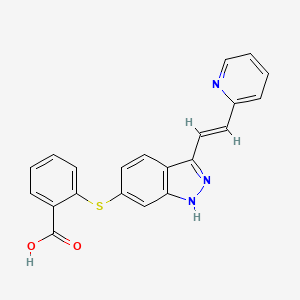![molecular formula C46H55NO14 B13417534 N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by the removal of the benzoyl group and the addition of a hex-3-enoyl group, which may influence its biological activity and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel typically involves multiple steps, starting from Paclitaxel. The process includes:
Debenzoylation: Removal of the benzoyl group from Paclitaxel.
Enoylation: Introduction of the hex-3-enoyl group.
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the debenzoylation step might involve the use of strong bases or acids, while the enoylation step could require the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Paclitaxel derivatives.
Biology: Investigated for its potential effects on cellular processes and its interaction with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A newer taxane with improved efficacy in certain cancers.
Uniqueness
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is unique due to its structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Paclitaxel. These modifications could potentially lead to improved efficacy or reduced side effects in cancer treatment.
特性
分子式 |
C46H55NO14 |
|---|---|
分子量 |
845.9 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(E)-hex-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-21,30-32,35-38,40,50,52,56H,8-9,22-24H2,1-7H3,(H,47,51)/b21-12+/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 |
InChIキー |
YICCKKUGHVMTTI-VQWUKFIUSA-N |
異性体SMILES |
CCC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
正規SMILES |
CCCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



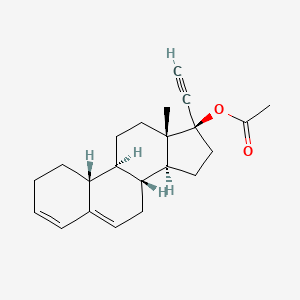


![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
